molecular formula C11H14BrNO4 B12110004 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 773125-00-1

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid

Katalognummer: B12110004
CAS-Nummer: 773125-00-1
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: LZHQTBLMAGTXJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14BrNO4 This compound is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring, along with a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but lacks the bromine atom.

    3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but lacks the methoxy groups.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks both the amino and bromine groups.

Uniqueness

3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is unique due to the combination of the bromine atom and methoxy groups on the phenyl ring, along with the amino and propanoic acid moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

773125-00-1

Molekularformel

C11H14BrNO4

Molekulargewicht

304.14 g/mol

IUPAC-Name

3-amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14BrNO4/c1-16-9-4-6(8(13)5-10(14)15)3-7(12)11(9)17-2/h3-4,8H,5,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

LZHQTBLMAGTXJW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C(CC(=O)O)N)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.